2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Description
2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a useful research compound. Its molecular formula is C23H16ClNO3 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications
GPCR Ligand Development
A study on chromen-4-one derivatives, including compounds with a structure similar to the specified chemical, highlighted their application as (ant)agonists for the lipid-activated G protein-coupled receptor (GPCR) GPR55. This receptor is a target for treating chronic diseases such as inflammation, neurodegeneration, and cancer. The research developed a series of compounds by modifying benzamido residues and substituting halogen atoms to obtain a range of efficacies from agonists to antagonists, demonstrating the compound's versatility in drug design and its potential therapeutic applications (Schoeder et al., 2019).
Anti-inflammatory and Analgesic Activities
Another study synthesized a novel series of coumarinyl amides and evaluated their anti-inflammatory and analgesic activities. Among these, derivatives close to the specified compound showed significant edema protection and analgesic activity in vivo, comparable to standard drugs. This indicates their potential for development into new therapeutic agents for treating inflammation and pain (Ronad et al., 2008).
Tumor-Associated Enzyme Inhibition
Research on coumarins and related heterocyclic compounds has identified some as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These enzymes are involved in cancer progression, making their inhibitors potential candidates for cancer therapy. The specified compound's derivatives have been found potent against these isoforms, suggesting their utility in targeting cancer (Bozdağ et al., 2017).
Antibacterial and Antimicrobial Activities
Studies have also explored the antibacterial and antimicrobial potentials of chromen derivatives. For instance, certain substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, related to the query compound, showed bactericidal activity against MRSA, indicating their potential as new antibacterial agents (Zadrazilova et al., 2015).
Chemotherapeutic Applications
In the context of cancer treatment, novel chromenes and chromene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies contribute to the development of new chemotherapeutic agents, showcasing the compound's relevance in cancer research (Mahmoud et al., 2020).
Properties
IUPAC Name |
2-chloro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-5-4-6-15(11-14)22-13-20(26)18-12-16(9-10-21(18)28-22)25-23(27)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUCOROULKWWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.